![molecular formula C15H14N2 B14238415 2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole CAS No. 221247-14-9](/img/structure/B14238415.png)
2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole is a heterocyclic compound that features a pyrrole ring system Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of phenylacetonitrile with pyrrole in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole undergoes various chemical reactions including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups, acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring .
Aplicaciones Científicas De Investigación
2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide
- 1-(1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine
- 3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one
Uniqueness
2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole is unique due to its specific structure, which combines a phenyl group with a pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
221247-14-9 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-[phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C15H14N2/c1-2-5-12(6-3-1)15(13-8-10-16-11-13)14-7-4-9-17-14/h1-11,15-17H |
Clave InChI |
KAHWYQQQGZEPKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CNC=C2)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


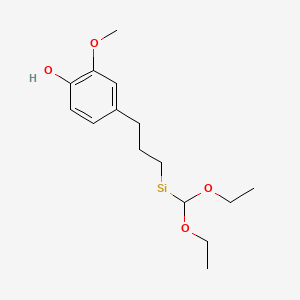
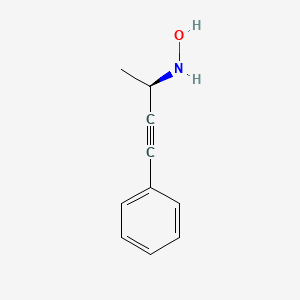
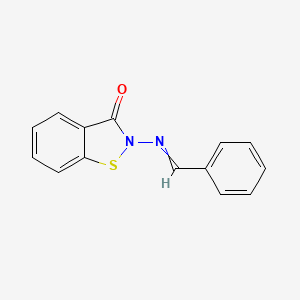
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
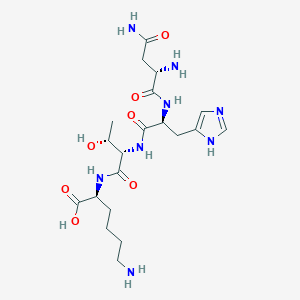
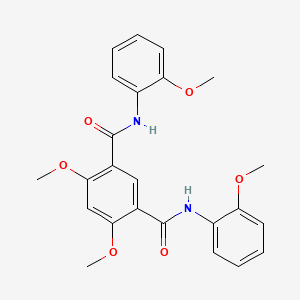
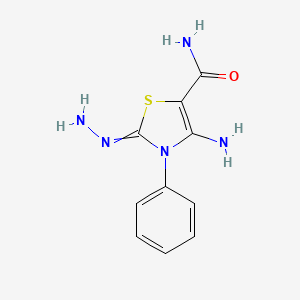

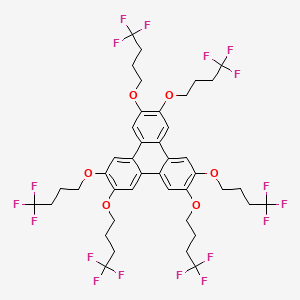
![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)

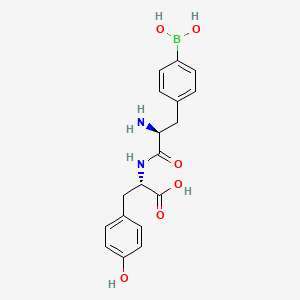
![1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-](/img/structure/B14238406.png)
![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
